(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one
Description
The compound "(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one" is a triazolopyrimidine derivative characterized by a planar [1,2,4]triazolo[1,5-a]pyrimidine core fused with a methyl group at position 7 and an (E)-configured enone system substituted with a dimethylamino group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis typically involves cyclization and isomerization reactions under controlled conditions to achieve the desired stereochemistry .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8-9(10(17)4-5-15(2)3)6-12-11-13-7-14-16(8)11/h4-7H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQGCEDLPQANMB-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and neuroprotective effects.
Chemical Structure
The structural formula of this compound highlights the presence of a triazole ring fused with a pyrimidine structure, contributing to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | HCT-116 | 0.53 | Induces apoptosis via mitochondrial depolarization and caspase activation |
| CA-4 | HCT-116 | 3.84 | Tubulin polymerization inhibitor |
In vivo studies using zebrafish models showed that compound 3d effectively reduced tumor mass without toxicity to the host organism .
Antimicrobial Activity
The compound's antimicrobial potential has been explored against various pathogens. The triazolo[1,5-a]pyrimidine derivatives have shown promising activity against antibiotic-resistant strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Enterococcus faecium | 8 |
| Staphylococcus aureus | >128 |
| Escherichia coli | 8 |
These findings indicate that the compound can inhibit the growth of resistant strains and may serve as a template for developing new antibiotics .
Neuroprotective Effects
Recent research has indicated that triazolo[1,5-a]pyrimidines could also stabilize microtubules, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring can enhance binding affinity to tubulin:
| Substituent | Binding Site | Effect |
|---|---|---|
| Methyl at C7 | Vinca site | Increased stability of microtubules |
| Dimethylamino | Seventh site | Enhanced neuroprotective effects |
These compounds exhibited favorable pharmacokinetic properties such as brain penetration and oral bioavailability .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Activity : A study assessed its effects on HeLa cells and reported significant reductions in cell viability at low concentrations.
- Antimicrobial Resistance : Another investigation focused on its efficacy against vancomycin-resistant Enterococcus faecium, showing a notable reduction in bacterial load in treated samples.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of (E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one is its antimicrobial properties. Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit potent activity against various bacterial strains, including vancomycin-resistant Enterococcus faecium (VRE). These compounds have been evaluated for their efficacy against the ESKAPE panel of bacteria, which poses significant challenges in clinical settings due to antibiotic resistance .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. faecium | 16 |
| Ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Staphylococcus aureus | 32 |
| 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo-[1,5-a]pyrimidine | Klebsiella pneumoniae | 8 |
Anticancer Properties
Emerging studies indicate that compounds with triazolo-pyrimidine scaffolds possess anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been reported. For instance, certain derivatives have shown promise in targeting pathways associated with tumor growth and metastasis.
Case Study: In Vitro Evaluation of Anticancer Activity
A study conducted on various triazolo-pyrimidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays to assess cell viability.
Table 2: Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| Ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | A549 | 15 |
Chemical Reactions Analysis
Cyclocondensation with Heterocyclic Amines
The enaminone undergoes cyclocondensation with amines to form fused heterocycles. For example:
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Reaction with 3-amino-5-phenyl-1,2,4-triazole in acetic acid yields 3-methyl-4-(2-phenyl- triazolo[1,5-a]pyrimidin-7-yl)furazan (65% yield) .
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Mechanism : Nucleophilic attack by the amine at the β-position of the enaminone, followed by cyclization and aromatization .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-amino-5-phenyl-1,2,4-triazole | Acetic acid, reflux, 8 h | Triazolopyrimidine-furazan derivative | 65% |
Reactivity with Diazonium Salts
The enaminone participates in coupling reactions with diazonium salts to form arylazo derivatives. For instance:
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Reaction with benzenediazonium chloride produces arylazo-pyrazolo[1,5-a]pyrimidines (e.g., compound 12a ) .
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Key Observation : The dimethylamino group enhances electron density, facilitating electrophilic substitution .
| Diazonium Salt | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| Benzenediazonium chloride | Acetic acid, NaOAc, reflux | Pyrazolo[1,5-a]pyrimidine | 70–75% |
Nucleophilic Additions and Cyclizations
The α,β-unsaturated ketone moiety undergoes nucleophilic additions:
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Reaction with hydrazonoyl chlorides yields 1,3,4-thiadiazoles (e.g., compound 15 ) .
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Reaction with thiourea derivatives forms thieno[2,3-b]pyridines (e.g., compound 18 ) .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazonoyl chlorides | EtOH, reflux | 1,3,4-Thiadiazole | 60–68% | |
| Thiourea | Acetic acid, 80°C | Thieno[2,3-b]pyridine | 72% |
Functionalization of the Ketone Group
The ketone group can be modified via alkylation or acylation:
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Esterification : Reaction with ethyl chloroformate under basic conditions forms ethyl carboxylate derivatives (e.g., compound in ).
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Michael Additions : The enaminone acts as a Michael acceptor, reacting with active methylene compounds (e.g., malononitrile) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile | AcOH, 80°C | Pyridine-carbonitrile derivative | 65% |
Heterocyclic Ring Expansion
The triazolopyrimidine core can undergo further functionalization:
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Chlorination at position 5 or 7 using POCl₃ yields dichloro derivatives, enabling subsequent amination .
-
Amination with primary or secondary amines (e.g., (R)-3-methylbutan-2-amine) produces substituted analogs .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, reflux | 5,7-Dichloro-triazolopyrimidine | 85% | |
| Amination | DMF, 100°C | 7-Amino-triazolopyrimidine | 78% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazolopyrimidine and pyrazolopyrimidine derivatives, focusing on structural features, synthetic pathways, and reported biological or chemical properties.
Triazolopyrimidine Derivatives with Varied Substituents
- Compound 6a–d (from ): These derivatives feature a 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine scaffold substituted with benzylamino or phenylpropylamino groups. Unlike the target compound, which has a dimethylamino-enone side chain, compounds 6a–d exhibit enhanced tubulin polymerization inhibition due to their trimethoxyaryl substituents. The most active derivatives (6a–c) show IC₅₀ values in the nanomolar range, highlighting the importance of electron-donating groups on bioactivity .
- Target Compound: The (E)-enone configuration and dimethylamino group may influence solubility and binding affinity but lack the trimethoxyphenyl moiety linked to microtubule disruption. This suggests divergent pharmacological applications compared to 6a–d .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Compounds 6, 8, 10, 11 : These isomers and derivatives share a fused pyrazolo-triazolopyrimidine core. For example, compound 10 features a 2-methyl substituent, while 11 has a 2-phenyl group. The target compound differs in its simpler triazolopyrimidine core and absence of pyrazole fusion.
- Isomerization Behavior: reports that pyrazolo-triazolopyrimidines undergo isomerization under specific conditions (e.g., heating in acidic media). By contrast, the target compound’s (E)-configuration is stabilized by conjugation between the enone and triazolopyrimidine ring, reducing isomerization propensity .
Stereochemical Analogues ()
- 1E,3E- vs. 1Z,3Z-1,3-Butadienes: highlights stereochemical control in triazolopyridine derivatives. The target compound’s (E)-enone system mirrors the 1E,3E configuration observed in most 1,3-butadienes, which are thermodynamically favored.
Structural and Functional Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis avoids the complexity of fused pyrazolo-triazolopyrimidines (), enabling scalable production.
- Substituent Effects: Compared to 6a–d, the dimethylamino-enone side chain may reduce cytotoxicity while maintaining moderate target affinity, though experimental validation is needed .
- Stereochemical Stability : The (E)-configuration resists isomerization under physiological conditions, a critical advantage for drug development .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:
- Solvent selection : Dimethylformamide (DMF) is commonly used due to its high polarity, which facilitates cyclization reactions . Ethanol or methanol can be substituted during recrystallization to enhance purity .
- Reaction time and temperature : reports fusion at high temperatures for 10–12 minutes, while uses prolonged heating (10 hours at 120°C). Pilot studies comparing these conditions can identify time-temperature trade-offs for yield vs. energy efficiency.
- Catalysts : Triethylamine (TEA) in improves reaction kinetics. Testing alternative bases (e.g., pyridine) or acid catalysts (e.g., p-toluenesulfonic acid in ) may further optimize yields.
- Purification : Recrystallization from ethanol/DMF mixtures () or cold ether () removes byproducts. Column chromatography may be necessary for complex mixtures.
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer : A multi-technique approach is essential:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in triazole rings, C=O at ~1700 cm⁻¹) .
- NMR spectroscopy : NMR confirms substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons in the pyrimidine ring at δ ~7.5–8.5 ppm) . NMR distinguishes carbonyl carbons (δ ~165–175 ppm) and sp² hybridized carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 533 in ) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the enone moiety, as demonstrated in for analogous triazolopyrimidines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer : SAR studies require systematic structural modifications and biological assays:
- Substituent variation : Replace the 7-methyl group () with electron-withdrawing (e.g., Cl, CF₃) or electron-donating groups (e.g., OMe) to assess impact on bioactivity. highlights the role of trifluoromethyl groups in enhancing lipophilicity .
- Scaffold hybridization : Fuse the triazolo[1,5-a]pyrimidine core with other heterocycles (e.g., indole in or thiadiazole in ) to probe multi-target interactions .
- Biological assays : Test against target-specific models (e.g., antibacterial activity against Enterococcus as in or DNA interaction assays in ). Dose-response curves and IC₅₀ calculations are critical for potency comparisons .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved in stereochemical analysis?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences:
- Dynamic NMR : Monitor temperature-dependent NMR shifts to detect tautomeric equilibria (e.g., enol-keto forms) .
- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR chemical shifts .
- Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignment. For example, used X-ray to confirm the envelope conformation of the dihydropyrimidine ring and near-perpendicular orientation of substituents .
- Cross-validation : Combine NOESY (nuclear Overhauser effect spectroscopy) with XRD to reconcile solution- and solid-state structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
